3,6-Dihydroxypyrazine-2-carboxamide
CAS No.:
Cat. No.: VC18549465
Molecular Formula: C5H5N3O3
Molecular Weight: 155.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N3O3 |
|---|---|
| Molecular Weight | 155.11 g/mol |
| IUPAC Name | 3-hydroxy-6-oxo-1H-pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9) |
| Standard InChI Key | AVSAEGXAPBFIQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(NC1=O)C(=O)N)O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s molecular formula, C₅H₅N₃O₃, reflects its pyrazine backbone substituted with hydroxyl and carboxamide groups. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 155.11 g/mol | |
| Purity (HPLC) | ≥98% | |
| SMILES Notation | NC(=O)c1nc(O)cnc1O | |
| InChI Key | InChI=1S/C5H5N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h1H,(H2,6,10)(H,7,11)(H,8,9) |
The presence of two hydroxyl groups enhances solubility in polar solvents, while the carboxamide moiety contributes to hydrogen bonding and biological interactions .
Synthesis and Industrial Production
Synthetic Routes
3,6-Dihydroxypyrazine-2-carboxamide is synthesized via:
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Condensation Reactions: Reacting substituted pyrazine precursors with carboxamide derivatives under alkaline conditions .
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Hydrolysis of Halogenated Analogues: For example, hydrolysis of 3,6-dichloropyrazine-2-carboxamide in aqueous media .
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Custom Synthesis: Suppliers like LGC Standards and TRC offer tailored synthesis services, often yielding >95% purity .
Physicochemical Properties
Stability and Solubility
The compound is stable at room temperature but degrades under strong acidic or alkaline conditions. Key solubility data:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | ~6.7 | 25 |
| DMSO | >10 | 25 |
| Methanol | ~5.2 | 25 |
Data derived from analog compounds suggest moderate lipophilicity (logP ≈ 0.36) .
Biological and Pharmacological Relevance
Antiviral and Antimicrobial Activity
As a structural analog of Favipiravir (T-705), 3,6-dihydroxypyrazine-2-carboxamide has been investigated for RNA virus inhibition. Metabolite studies indicate it binds viral RNA-dependent RNA polymerase (RdRp), though with lower efficacy than Favipiravir .
Enzyme Interactions
The compound’s hydroxyl groups facilitate interactions with flavoprotein monooxygenases, as demonstrated in crystallographic studies of related enzymes like 3-hydroxybenzoate 6-hydroxylase . These interactions are critical for its role in oxidative metabolic pathways.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor for:
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Favipiravir Impurities: Used in quality control (QC) testing for antiviral drug formulations .
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Anticancer Agents: Derivatives like 6-bromo-3-hydroxypyrazine-2-carboxamide show cytotoxic activity in preclinical models .
Analytical Reference Standards
Comparative Analysis with Structural Analogs
| Compound | Key Features | Unique Properties |
|---|---|---|
| 3-Hydroxypyrazine-2-carboxamide | Single hydroxyl group at position 3 | Lower solubility in water |
| Favipiravir | Fluorine at position 6, oxide group | Approved antiviral activity |
| 6-Bromo-3-hydroxypyrazine-2-carboxamide | Bromine substitution at position 6 | Enhanced lipophilicity |
The dual hydroxyl groups in 3,6-dihydroxypyrazine-2-carboxamide improve polar interactions compared to halogenated analogs .
Future Directions
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